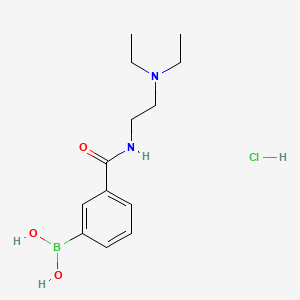
Ácido bórico (3-((2-(dietilamino)etil)carbamoyl)fenil) clorhidrato
Descripción general
Descripción
“(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C13H22BClN2O3 . It has a molecular weight of 300.589 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the search results. It has a molecular weight of 300.589 Da . Other properties such as density, boiling point, melting point, and flash point are not provided .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos bóricos, incluido nuestro compuesto de interés, son bien conocidos por su capacidad de interactuar con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro. Esta interacción es fundamental para su uso en aplicaciones de detección, que pueden ser ensayos homogéneos o detección heterogénea. El compuesto se puede utilizar en la interfaz del material de detección o dentro de la muestra a granel, lo que lo convierte en una herramienta valiosa para desarrollar nuevas metodologías de detección .
Etiquetado biológico
Debido a la interacción clave de los ácidos bóricos con los dioles, este compuesto se puede emplear en el etiquetado biológico. Se puede utilizar para etiquetar varias biomoléculas, proporcionando un medio para rastrear y observar procesos biológicos en tiempo real. Esta aplicación es crucial para estudios que requieren el monitoreo de interacciones biológicas a nivel molecular .
Manipulación y modificación de proteínas
La porción de ácido bórico del compuesto le permite formar enlaces covalentes reversibles con proteínas, particularmente aquellas que contienen dioles vicinales. Esta propiedad se explota en la manipulación y modificación de proteínas, lo que permite a los investigadores alterar las estructuras y funciones de las proteínas con fines experimentales y terapéuticos .
Tecnologías de separación
En el campo de las tecnologías de separación, Ácido bórico (3-((2-(dietilamino)etil)carbamoyl)fenil) clorhidrato se puede utilizar para unir y separar selectivamente moléculas, especialmente azúcares y glucoproteínas. Esto se debe a su afinidad por los dioles, que son abundantes en este tipo de moléculas .
Desarrollo de terapéuticos
Los ácidos bóricos están siendo cada vez más reconocidos por su potencial en el desarrollo de terapéuticos. Su capacidad de interactuar con varias moléculas biológicas abre posibilidades para crear nuevos fármacos, particularmente aquellos que se dirigen a vías enzimáticas o procesos metabólicos .
Electroforesis de moléculas glicosiladas
Este compuesto se puede utilizar en la electroforesis de moléculas glicosiladas. Al unirse a los grupos diol presentes en las proteínas glicosiladas, puede ayudar en su separación y análisis, lo cual es esencial para comprender enfermedades relacionadas con la glicosilación, como la diabetes .
Materiales de construcción para métodos analíticos
Las propiedades estructurales del compuesto lo hacen adecuado como material de construcción para micropartículas utilizadas en métodos analíticos. Estas micropartículas se pueden diseñar para tener interacciones específicas con las moléculas diana, lo que mejora la sensibilidad y especificidad de los ensayos de detección .
Polímeros para la liberación controlada de insulina
Finalmente, el compuesto se puede incorporar en polímeros diseñados para la liberación controlada de insulina. Esta aplicación es particularmente prometedora para el manejo de la diabetes, donde la administración precisa y regulada de insulina es crucial para mantener los niveles de glucosa en sangre .
Mecanismo De Acción
Target of Action
The primary targets of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochlorideBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly with enzymes that have a catalytic serine residue . This interaction can inhibit the enzyme’s activity, leading to downstream effects.
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochlorideIt’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their bioavailability could be influenced by their susceptibility to hydrolysis, particularly at physiological pH .
Result of Action
The inhibition of target enzymes by boronic acids and their derivatives can lead to a variety of cellular effects, depending on the specific roles of these enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they are susceptible to hydrolysis, particularly at physiological pH . Therefore, the compound’s action and efficacy could be influenced by the pH of its environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEACB-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is soluble in both water and organic solvents. Additionally, it is a relatively inert compound and does not interact with cellular components. One limitation of DEACB-HCl is that it is not particularly stable in aqueous solutions. Therefore, it should be used immediately after synthesis or stored in a dry environment.
Direcciones Futuras
There are a number of potential future directions for DEACB-HCl. It could be used to study the interactions of carbohydrates and glycoproteins with enzymes, to synthesize novel fluorescent probes for imaging and biosensing applications, and to synthesize complex carbohydrates. Additionally, it could be used to study the binding of small molecules to proteins, to develop new methods for the synthesis of bioactive compounds, and to develop new methods for the detection and quantification of carbohydrates and glycoproteins.
Análisis Bioquímico
Biochemical Properties
(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of proteases. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. This compound interacts with the active sites of proteases, forming a reversible covalent bond with the serine or threonine residues in the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the breakdown of proteins and peptides. Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can interact with other biomolecules such as receptors and transporters, influencing various biochemical pathways.
Cellular Effects
The effects of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride on cells are diverse and depend on the cell type and concentration of the compoundFor example, it may inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and changes in gene expression . Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes. This compound binds to the serine or threonine residues in the active site of proteases, forming a boronate ester . This interaction inhibits the enzyme’s activity by preventing the hydrolysis of peptide bonds. Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can interact with other biomolecules, such as receptors and transporters, through non-covalent interactions, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can have sustained effects on cellular function, including prolonged inhibition of protease activity and changes in gene expression and metabolism.
Dosage Effects in Animal Models
The effects of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride in animal models vary with different dosages. At low doses, this compound can effectively inhibit protease activity without causing significant toxicity . At higher doses, it can cause adverse effects, such as toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of protease activity. Beyond this threshold, increasing the dosage can lead to toxic effects and adverse reactions.
Metabolic Pathways
(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and the levels of metabolites . For example, it can inhibit proteases involved in protein degradation, leading to an accumulation of peptides and proteins. Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can interact with cofactors, such as metal ions, influencing their availability and activity in metabolic pathways.
Transport and Distribution
Within cells and tissues, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on enzymes and other biomolecules.
Subcellular Localization
The subcellular localization of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the cytoplasm, where it interacts with cytoplasmic proteases, or to the nucleus, where it influences gene expression and other nuclear processes. The subcellular localization of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can also affect its stability and degradation, influencing its overall activity and function.
Propiedades
IUPAC Name |
[3-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(10-11)14(18)19;/h5-7,10,18-19H,3-4,8-9H2,1-2H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXICYVWYLASJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657375 | |
| Record name | (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957061-01-7 | |
| Record name | (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



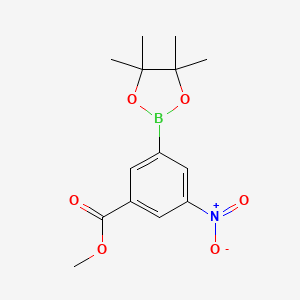

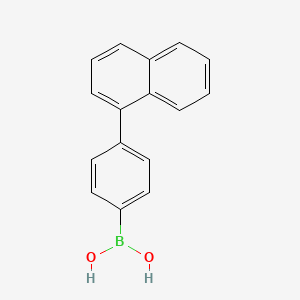
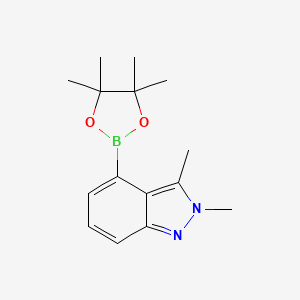
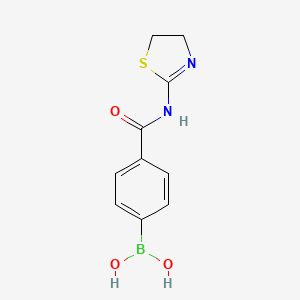
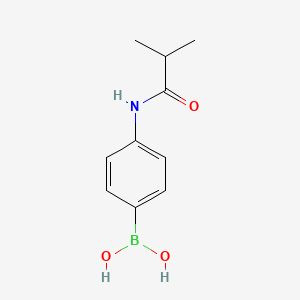
![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
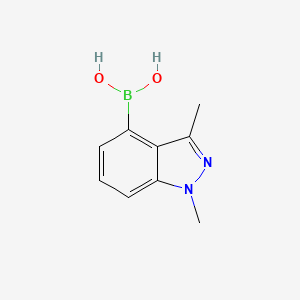
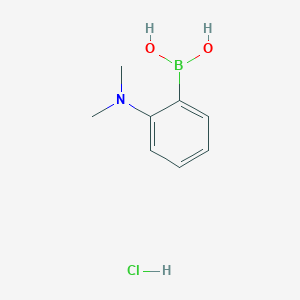
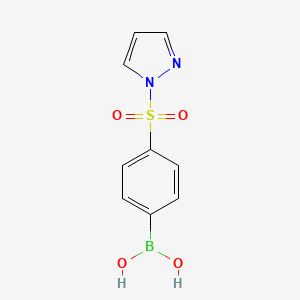
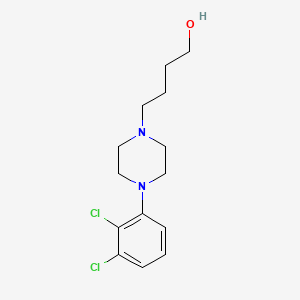
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B1387082.png)